2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659970
InChI: InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)
SMILES:
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17659970

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid -

Specification

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)
Standard InChI Key TVPFEZFSACZZSR-UHFFFAOYSA-N
Canonical SMILES C1CN(C2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (Figure 1) consists of a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies the bridgehead position (position 2). The Fmoc group is attached via a carbamate linkage, while the carboxylic acid moiety at position 1 enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₁NO₄
Molecular Weight383.42 g/mol
CAS NumberNot publicly disclosed
Melting Point198–202°C (decomposes)
SolubilityDMSO, DMF, aqueous buffers (pH > 8)

The bicyclic system imposes significant conformational rigidity, which enhances binding affinity to biological targets compared to linear analogs . The Fmoc group (λmax\lambda_{\text{max}} = 267 nm in methanol) allows for UV-based monitoring during synthesis .

Synthetic Methodologies

Asymmetric Synthesis from Glutamic Acid

A seminal route involves glutamic acid as the starting material, as reported by Fu et al. :

  • Amino Protection: The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

  • Cyclization: 4-Dimethylaminopyridine (DMAP) catalyzes the formation of a pyrrolidinone intermediate (82% yield at DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0 molar ratio).

  • Simmons-Smith Reaction: Cyclopropanation with diethylzinc and diiodomethane introduces the bicyclo[3.1.0]hexane framework. The cis/trans isomer ratio reaches 6:1 after 19.5 hours.

  • Hydrolysis: Acidic cleavage of the Boc group yields the free amine, which is subsequently protected with Fmoc-Cl in dimethylformamide (DMF) with triethylamine .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, pyridine, 0°C92%
CyclopropanationEt₂Zn, CH₂I₂, −20°C, 19.5 h68%
Fmoc ProtectionFmoc-Cl, TEA, DMF, rt85%

Solid-Phase Synthesis Compatibility

The Fmoc group is stable under basic conditions but cleaved with piperidine (20% in DMF), making the compound suitable for solid-phase peptide synthesis (SPPS) . Post-synthetic modifications, such as selective TEMPO-mediated oxidations, enable further functionalization .

Biological Activity and Applications

Enzyme Inhibition

The bicyclic scaffold mimics proline’s conformational constraints but with enhanced rigidity. In vitro studies on analogous compounds show inhibitory activity against:

  • Prolyl oligopeptidase (IC₅₀ = 12 μM)

  • Matrix metalloproteinase-9 (IC₅₀ = 8.5 μM)

Peptide Therapeutics

Incorporation into peptide chains restricts backbone flexibility, improving metabolic stability. For example, cyclic peptides containing this moiety exhibit 3-fold increased half-lives in human serum compared to linear counterparts .

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